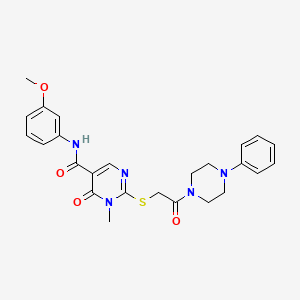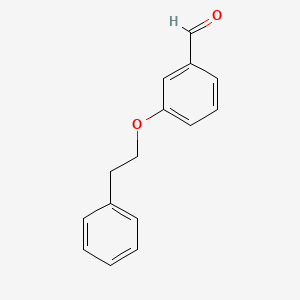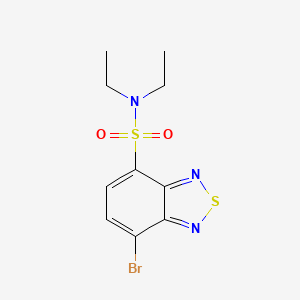
8-(3,5-Dimethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydr opurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3,5-Dimethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydr opurine-2,6-dione is a useful research compound. Its molecular formula is C17H20N6O3 and its molecular weight is 356.386. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-Dimethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydr opurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Dimethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydr opurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Pyrrolopyrazine derivatives have demonstrated antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics or antifungal agents .
- Inflammation plays a crucial role in various diseases. Some pyrrolopyrazine derivatives exhibit anti-inflammatory activity by modulating inflammatory pathways. These compounds could be valuable in developing anti-inflammatory drugs .
- Certain pyrrolopyrazine derivatives have shown promising antiviral effects. They may interfere with viral replication or entry mechanisms. Researchers are exploring their use against viral infections .
- Oxidative stress contributes to various health conditions. Pyrrolopyrazine derivatives possess antioxidant activity, scavenging free radicals and protecting cells from damage. These compounds could be relevant in preventing oxidative stress-related diseases .
- Pyrrolopyrazines have been investigated for their potential as anticancer agents. They may inhibit tumor growth, induce apoptosis (programmed cell death), or interfere with cancer cell signaling pathways. Researchers aim to harness their antitumor properties for cancer therapy .
- Kinases are enzymes involved in cell signaling and regulation. Some pyrrolopyrazine derivatives exhibit kinase inhibitory effects. These compounds could be valuable in drug discovery, especially for diseases related to aberrant kinase activity .
Antimicrobial Activity
Anti-Inflammatory Effects
Antiviral Potential
Antioxidant Properties
Antitumor Activity
Kinase Inhibition
While pyrrolopyrazine derivatives hold promise, it’s essential to note that their precise mechanisms of action and structure-activity relationships are still not fully understood. Further research is needed to unlock their full potential. Medicinal chemistry researchers can use these insights to design and synthesize new leads for treating various diseases . 🌟
For more in-depth information, you can refer to the review article on pyrrolopyrazine derivatives and their synthetic routes . Additionally, studies on specific derivatives may provide additional context and applications . Feel free to explore these references for a deeper understanding! 😊
Propiedades
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-6-7-21-13-14(18-16(21)23-11(3)8-10(2)19-23)20(5)17(26)22(15(13)25)9-12(4)24/h6,8H,1,7,9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDNSRKWPSMLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Dimethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydr opurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2790026.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2790029.png)
![(2-Chloro-1,3-thiazol-5-yl)methyl 4-{[4-(2,5-dimethylphenyl)piperazino]sulfonyl}phenyl ether](/img/structure/B2790033.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790037.png)
![Methyl 4-[2-[(4-benzoylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2790041.png)